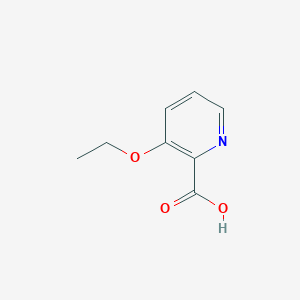

3-Ethoxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVCNUYGSSNMDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103878-09-7 | |

| Record name | 3-ethoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Ethoxypyridine-2-carboxylic acid" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxypyridine-2-carboxylic acid is a substituted picolinic acid derivative with potential applications in medicinal chemistry and materials science. As a heterocyclic building block, the strategic placement of its ethoxy and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of a proposed synthetic route for 3-Ethoxypyridine-2-carboxylic acid, starting from the commercially available 3-Hydroxypyridine-2-carboxylic acid. Furthermore, it details the expected analytical characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering both theoretical insights and actionable experimental protocols.

Introduction: Significance and Applications

Pyridine carboxylic acids are a class of compounds that hold significant importance in the pharmaceutical and agrochemical industries.[1] The pyridine ring is a common motif in many biologically active compounds, and the carboxylic acid group provides a handle for further chemical transformations, such as amide bond formation or esterification. The introduction of an ethoxy group at the 3-position of the pyridine ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

While the direct synthesis of 3-Ethoxypyridine-2-carboxylic acid is not extensively documented in publicly available literature, its synthesis can be logically approached through the modification of a readily available precursor, 3-Hydroxypyridine-2-carboxylic acid (also known as 3-hydroxypicolinic acid).[2] This precursor is a known matrix for nucleotides in MALDI mass spectrometry analyses.[2][3] The proposed synthesis in this guide leverages fundamental organic reactions, providing a reliable pathway for obtaining the target compound.

Proposed Synthetic Pathway

The synthesis of 3-Ethoxypyridine-2-carboxylic acid can be efficiently achieved in a two-step sequence starting from 3-Hydroxypyridine-2-carboxylic acid. The first step involves the protection of the carboxylic acid functionality via esterification, followed by the ethylation of the hydroxyl group. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. An alternative, more direct approach involves the ethylation of the phenolic hydroxyl group, which may be complicated by the reactivity of the carboxylic acid. A more robust method is to start with the methyl ester of 3-hydroxypyridine-2-carboxylic acid, which can be synthesized from 3-hydroxypyridine-2-carboxylic acid.[4]

Caption: Proposed synthesis of 3-Ethoxypyridine-2-carboxylic acid.

Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic acid

To prevent side reactions at the carboxylic acid group during the subsequent ethylation step, it is advantageous to first protect it as a methyl ester. This can be achieved through a standard Fischer esterification reaction.

Protocol:

-

To a suspension of 3-Hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (3.0 eq) dropwise at 0 °C.[4]

-

Stir the resulting solution at reflux for 6 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.[4]

-

Carefully adjust the pH to ~8.5 with a saturated aqueous solution of NaHCO₃.[4]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Methyl 3-hydroxypyridine-2-carboxylate as a white solid.[4]

Step 2: Ethylation of Methyl 3-hydroxypyridine-2-carboxylate

The ethylation of the hydroxyl group can be accomplished via a Williamson ether synthesis using an ethylating agent in the presence of a weak base.

Protocol:

-

To a solution of Methyl 3-hydroxypyridine-2-carboxylate (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (1.5 eq).

-

Add ethyl iodide (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Methyl 3-ethoxypyridine-2-carboxylate.

Step 3: Hydrolysis of Methyl 3-ethoxypyridine-2-carboxylate

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve Methyl 3-ethoxypyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-Ethoxypyridine-2-carboxylic acid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Ethoxypyridine-2-carboxylic acid. The following section details the expected spectroscopic data.

Caption: General workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the ethoxy group, and the carboxylic acid proton. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The ethoxy group will exhibit a quartet for the methylene protons (–OCH₂–) around δ 4.2 ppm and a triplet for the methyl protons (–CH₃) around δ 1.4 ppm. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.[5] The carbons of the pyridine ring will appear between δ 120-160 ppm. The methylene carbon of the ethoxy group will be found around δ 60-70 ppm, and the methyl carbon will be in the upfield region, around δ 15 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~10.0-12.0 (br s, 1H) | -COOH |

| ~8.2 (dd, 1H) | Pyridine-H6 |

| ~7.4 (dd, 1H) | Pyridine-H4 |

| ~7.3 (dd, 1H) | Pyridine-H5 |

| ~4.2 (q, 2H) | -OCH₂CH₃ |

| ~1.4 (t, 3H) | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Ethoxypyridine-2-carboxylic acid is expected to show the following characteristic absorption bands:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[6][7]

-

C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹ is expected for the C-O stretching of the carboxylic acid and the ether linkage.

-

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.

| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 2500-3300 (broad) | O-H stretch (carboxylic acid) | | ~2980, ~2870 | C-H stretch (aliphatic) | | 1700-1725 (strong) | C=O stretch (carboxylic acid) | | 1400-1600 | C=C and C=N stretches (aromatic) | | 1200-1300 | C-O stretch (acid and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Ethoxypyridine-2-carboxylic acid (molecular formula: C₈H₉NO₃), the expected molecular weight is approximately 167.16 g/mol .

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 167.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[8] For this specific molecule, fragmentation of the ethoxy group is also expected, such as the loss of an ethyl radical (•CH₂CH₃, M-29) or an ethylene molecule (C₂H₄, M-28). The base peak could potentially arise from the stable acylium ion formed after the loss of the ethoxy group.

Safety and Handling

While specific toxicity data for 3-Ethoxypyridine-2-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and its precursors. All synthetic procedures should be carried out in a well-ventilated fume hood. For detailed safety information on the reagents used in the synthesis, consult their respective Safety Data Sheets (SDS).

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 3-Ethoxypyridine-2-carboxylic acid from a commercially available starting material. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to successfully synthesize and verify this valuable chemical building block. The insights into the spectroscopic properties will aid in the unambiguous identification and quality assessment of the final product, facilitating its use in further research and development endeavors.

References

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]

- The synthetic method of 2-pyridine carboxylic acid.

-

3-Hydroxypicolinic acid. Wikipedia. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

3-Hydroxypicolinic Acid. PubChem. [Link]

-

Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. ACS Publications. [Link]

-

3-Hydroxypyridine-2-carboxylic acid. SpectraBase. [Link]

-

Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. University of Pittsburgh. [Link]

- Process for producing pyridine carboxylic acids.

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

-

In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105? Chemistry Stack Exchange. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

3-Hydroxy-4-methoxypyridine-2-carboxylic acid. PubChem. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

-

2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid. PubChem. [Link]

Sources

- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 2. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 3-Ethoxypyridine-2-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethoxypyridine-2-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages advanced predictive algorithms and established principles of spectroscopic interpretation to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of the key structural features of 3-Ethoxypyridine-2-carboxylic acid through a spectroscopic lens. Hypothetical, yet detailed, experimental protocols for data acquisition are also provided to guide future laboratory work.

Introduction

3-Ethoxypyridine-2-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Pyridine carboxylic acids are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and food additives.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for elucidating the molecular structure and confirming the synthesis of new chemical entities.

This guide addresses the critical need for spectroscopic information on 3-Ethoxypyridine-2-carboxylic acid. In the absence of direct experimental data, we employ a predictive approach, grounded in established spectroscopic theory, to provide a reliable and in-depth analysis.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of 3-Ethoxypyridine-2-carboxylic acid is presented below.

Figure 1: Molecular Structure of 3-Ethoxypyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 3-Ethoxypyridine-2-carboxylic acid provide valuable insights into its electronic and structural environment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Ethoxypyridine-2-carboxylic acid is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethoxy group protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethoxypyridine-2-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | 8.2 | Doublet of doublets | 1H |

| H-5 | 7.5 | Doublet of doublets | 1H |

| H-6 | 8.5 | Doublet of doublets | 1H |

| -OCH₂CH₃ | 4.2 | Quartet | 2H |

| -OCH₂CH₃ | 1.5 | Triplet | 3H |

| -COOH | 12.0 - 14.0 | Broad singlet | 1H |

Causality behind Predicted Shifts:

-

Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deshields these protons, shifting them downfield. The specific positions are influenced by the electronic effects of both the ethoxy and carboxylic acid substituents.

-

Ethoxy Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, causing a downfield shift to around 4.2 ppm. These protons appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) are further from the oxygen and resonate upfield at approximately 1.5 ppm as a triplet.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often between 10 and 13 ppm.[2] This signal is often broad due to hydrogen bonding and can be exchanged with D₂O.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethoxypyridine-2-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 165.0 |

| C-3 | 158.0 |

| C-4 | 140.0 |

| C-5 | 125.0 |

| C-6 | 150.0 |

| -C=O | 170.0 |

| -OCH₂CH₃ | 65.0 |

| -OCH₂CH₃ | 15.0 |

Causality behind Predicted Shifts:

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms and will appear at the downfield end of the spectrum, typically between 160-180 ppm.[2][3]

-

Aromatic Carbons (C-2 to C-6): The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbon attached to the nitrogen (C-2 and C-6) and the carbon bearing the ethoxy group (C-3) are expected to be the most downfield due to the electron-withdrawing effects of these functionalities.

-

Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) attached to the oxygen will appear around 60-70 ppm, while the terminal methyl carbon (-CH₃) will be found in the upfield region, typically around 15-20 ppm.

Hypothetical NMR Experimental Protocol

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.

Figure 2: Workflow for NMR Data Acquisition and Processing.

Rationale for Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly if the compound has limited solubility in CDCl₃, and it helps in observing exchangeable protons like the carboxylic acid proton.

-

Internal Standard: TMS is the standard reference for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

-

Number of Scans: More scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-Ethoxypyridine-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the ethoxy group, and the pyridine ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| Carboxylic Acid (-OH) | 3300 - 2500 (broad) | O-H stretching (hydrogen-bonded) |

| Aromatic C-H | 3100 - 3000 | C-H stretching |

| Aliphatic C-H | 2980 - 2850 | C-H stretching (ethoxy group) |

| Carbonyl (C=O) | 1725 - 1700 | C=O stretching |

| Aromatic C=C and C=N | 1600 - 1450 | Ring stretching |

| C-O (ether) | 1260 - 1200 | Asymmetric C-O-C stretching |

| C-O (acid) | 1320 - 1210 | C-O stretching |

| O-H bend | 960 - 900 (broad) | Out-of-plane O-H bending |

Causality behind Predicted Absorptions:

-

O-H Stretch: The carboxylic acid O-H stretch is one of the most recognizable IR bands, appearing as a very broad absorption over a wide range due to strong intermolecular hydrogen bonding.[4][5]

-

C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption band.[4][6] Its position can be influenced by conjugation with the pyridine ring.

-

C-O Stretches: The spectrum will contain C-O stretching bands from both the carboxylic acid and the ethoxy group. The ether C-O stretch is typically a strong band.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.[7]

Hypothetical IR Spectroscopy Experimental Protocol

Figure 3: Workflow for IR Data Acquisition using ATR.

Rationale for Experimental Choices:

-

ATR Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

-

Background Spectrum: A background scan is essential to remove interfering signals from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

For 3-Ethoxypyridine-2-carboxylic acid (Molecular Formula: C₈H₉NO₃), the expected monoisotopic mass is approximately 167.058 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167.

Plausible Fragmentation Pathway

The fragmentation of 3-Ethoxypyridine-2-carboxylic acid is expected to proceed through several characteristic pathways for carboxylic acids and ethoxy-substituted aromatic compounds.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

| m/z | Proposed Fragment | Plausible Loss from Parent Ion |

| 150 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 139 | [M - C₂H₄]⁺ | Loss of ethene via McLafferty-type rearrangement |

| 122 | [M - COOH]⁺ | Loss of the carboxyl group |

| 111 | [M - C₂H₅OH]⁺ | Loss of ethanol |

| 94 | [C₅H₄NO]⁺ | Subsequent loss of CO from m/z 122 |

Causality behind Fragmentation:

-

Loss of -OH (m/z 150): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of Ethene (m/z 139): The ethoxy group can undergo a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule.

-

Loss of -COOH (m/z 122): The entire carboxylic acid group can be lost as a radical.

-

Decarbonylation: The resulting fragment at m/z 122 can further lose carbon monoxide (CO) to form an ion at m/z 94.

Figure 4: Plausible Mass Spectrometry Fragmentation Pathway.

Hypothetical Mass Spectrometry Experimental Protocol

Figure 5: Workflow for Mass Spectrometry Data Acquisition.

Rationale for Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

-

70 eV Electron Energy: This is a standard electron energy used in EI-MS, as it provides good ionization efficiency and consistent fragmentation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-Ethoxypyridine-2-carboxylic acid. The presented NMR, IR, and MS data, derived from established spectroscopic principles and computational models, offer a robust framework for the identification and structural confirmation of this compound. The included hypothetical experimental protocols serve as a practical guide for researchers seeking to acquire empirical data. This document underscores the power of predictive spectroscopy in modern chemical research, providing essential information where experimental data is not yet available.

References

-

Budzikiewicz, H., Lange, E., & Ockels, W. (n.d.). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. Retrieved from [Link]

-

Filo. (2025, December 12). Carefully study the attached IR and 1H NMR spectra and predict the structure. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

-

Chemistry LibreTexts. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. Retrieved from [Link]

-

PubMed. (2008, November 1). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

The Journal of Physical Chemistry. (n.d.). Aqueous infrared studies of the pyridine carboxylic acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid: Properties, Reactivity, and Synthetic Pathways for Drug Discovery

This technical guide provides a comprehensive overview of 3-Ethoxypyridine-2-carboxylic acid (also known as 3-ethoxypicolinic acid), a heterocyclic building block with significant potential in medicinal chemistry and drug development. Drawing upon established chemical principles and analogous compound data, this document details its chemical properties, reactivity, and plausible synthetic routes, offering valuable insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutic agents.[1] Their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal fragments for designing enzyme inhibitors and receptor modulators.[2] The specific substitution pattern of 3-Ethoxypyridine-2-carboxylic acid, featuring a carboxylic acid at the 2-position and an ethoxy group at the 3-position, offers a unique combination of electronic and steric properties that can be exploited for targeted drug design. The carboxylic acid moiety serves as a versatile handle for amide and ester formation, enabling the construction of diverse compound libraries, while the ethoxy group can influence solubility, metabolic stability, and target engagement.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of 3-Ethoxypyridine-2-carboxylic Acid

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| CAS Number | 103878-09-7 | |

| Appearance | White to off-white solid | Analogy with similar pyridine carboxylic acids. |

| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy with related compounds like 3-Hydroxypyridine-2-carboxylic acid (m.p. 213-218 °C) and 3-Methylpyridine-2-carboxylic acid (m.p. 114-118 °C).[3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility of carboxylic acids. |

| pKa | Estimated to be around 3-5 for the carboxylic acid. | Typical pKa for a carboxylic acid adjacent to a pyridine ring. |

Spectroscopic Analysis

The structural features of 3-Ethoxypyridine-2-carboxylic acid suggest the following characteristic spectroscopic signatures:

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the substituted pyridine ring.[4][5]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[4]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1730 cm⁻¹.

-

C-O Stretch (Carboxylic Acid & Ether): Bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

¹H NMR: The proton NMR spectrum would be expected to show:

-

A triplet and a quartet for the ethoxy group protons.

-

Three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns dictated by the substitution. The proton at the 6-position would likely be the most downfield.

-

A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[6]

-

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals:

-

The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the 165-175 ppm range.[6]

-

Five signals for the pyridine ring carbons.

-

Two signals for the ethoxy group carbons.

-

In mass spectrometry, the molecular ion peak (M+) would be observed at m/z = 167. Common fragmentation patterns for pyridine carboxylic acids involve the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).[7]

Synthesis of 3-Ethoxypyridine-2-carboxylic Acid

A plausible and efficient synthesis of 3-Ethoxypyridine-2-carboxylic acid can be achieved through a two-step process starting from the readily available 3-hydroxypicolinic acid. This involves an initial esterification followed by a Williamson ether synthesis to introduce the ethoxy group, and finally, hydrolysis of the ester to yield the target carboxylic acid.[8]

Diagram 1: Proposed Synthetic Pathway

Sources

- 1. Complexes of the Antibiotic Drug Oxolinic Acid with Fe(III), Zn(II), Ca(II), and Mg(II) Ions: Preparation, Characterization, and In Vitro Evaluation of Biological Activity | MDPI [mdpi.com]

- 2. 3-Ethoxypicolinic acid | 103878-09-7 [chemicalbook.com]

- 3. PubChemLite - 3-(methoxycarbonyl)pyridine-2-carboxylic acid (C8H7NO4) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 3-Ethoxy-3-methylbutanoic acid | C7H14O3 | CID 145265509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and IUPAC name for "3-Ethoxypyridine-2-carboxylic acid"

An In-Depth Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Ethoxypyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While this compound is not extensively documented in publicly available databases, this guide synthesizes information from related structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, and potential therapeutic applications.

Introduction and Chemical Identity

Pyridine carboxylic acids are a class of organic compounds that have played a pivotal role in the development of numerous pharmaceuticals.[1][2] Their unique structure, featuring an electron-deficient aromatic ring and a carboxylic acid group, allows for a wide range of chemical modifications and biological interactions.[1] 3-Ethoxypyridine-2-carboxylic acid, a member of this family, presents a promising scaffold for the design of novel therapeutic agents.

IUPAC Name: 3-Ethoxypyridine-2-carboxylic acid

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of early 2026, suggesting it may be a novel or less-common research chemical.

Molecular Formula: C₈H₉NO₃

Molecular Weight: 167.16 g/mol

Chemical Structure:

> Figure 1: Chemical structure of 3-Ethoxypyridine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for 3-Ethoxypyridine-2-carboxylic acid is scarce, we can predict its properties based on its structural analogs and the general characteristics of carboxylic acids and pyridines.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Similar to other solid pyridine carboxylic acids. |

| Melting Point | Expected to be a solid with a defined melting point | Carboxylic acids generally have high melting points due to hydrogen bonding.[3] |

| Boiling Point | High boiling point | Strong intermolecular hydrogen bonding increases the boiling point.[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF | The carboxylic acid group enhances water solubility, but the pyridine ring and ethoxy group contribute to its organic solubility.[3] |

| pKa | Estimated to be around 2-3 | The electron-withdrawing nature of the pyridine ring increases the acidity of the carboxylic acid group compared to benzoic acid. |

Synthesis of 3-Ethoxypyridine-2-carboxylic acid

Several synthetic routes can be envisioned for the preparation of 3-Ethoxypyridine-2-carboxylic acid, leveraging established methodologies for the synthesis of substituted pyridine carboxylic acids.

Proposed Synthetic Pathway

A plausible and efficient synthetic route starting from commercially available 3-hydroxypyridine-2-carboxylic acid is outlined below. This method involves the protection of the carboxylic acid, etherification of the hydroxyl group, and subsequent deprotection.

Diagram 1: Proposed synthetic pathway for 3-Ethoxypyridine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Esterification of 3-Hydroxypyridine-2-carboxylic acid

-

Suspend 3-hydroxypyridine-2-carboxylic acid in methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxypyridine-2-carboxylate.

Step 2: Williamson Ether Synthesis

-

Dissolve methyl 3-hydroxypyridine-2-carboxylate in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate as a base.

-

Add ethyl iodide and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure to yield crude methyl 3-ethoxypyridine-2-carboxylate.

-

Purify the crude product by column chromatography if necessary.

Step 3: Hydrolysis to 3-Ethoxypyridine-2-carboxylic acid

-

Dissolve the methyl 3-ethoxypyridine-2-carboxylate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gently heat to facilitate hydrolysis.

-

Monitor the reaction by TLC.

-

Once the ester is fully hydrolyzed, remove the methanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Ethoxypyridine-2-carboxylic acid.

Applications in Drug Development

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1][2] The introduction of an ethoxy group at the 3-position can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential Therapeutic Areas

-

Enzyme Inhibition: Pyridine carboxylic acids are known to act as enzyme inhibitors. The carboxylic acid moiety can coordinate with metal ions in the active site of metalloenzymes, while the pyridine ring can engage in various non-covalent interactions.[2]

-

Antimicrobial Agents: The 2-pyridone motif, structurally related to our target compound, is present in several antimicrobial agents.[4]

-

Analgesia and Inflammation: Pyridine-3-carboxamides have been explored as agonists for cannabinoid receptors, showing potential in pain and inflammation models.[5]

-

Central Nervous System (CNS) Disorders: While the carboxylic acid group can hinder blood-brain barrier penetration, its bioisosteric replacement is a strategy used in CNS drug discovery.[6]

Structure-Activity Relationship (SAR) Insights

The design of new drugs based on the 3-Ethoxypyridine-2-carboxylic acid scaffold would involve a systematic exploration of its structure-activity relationship.

Diagram 2: Key structural features of 3-Ethoxypyridine-2-carboxylic acid for SAR studies.

Conclusion

3-Ethoxypyridine-2-carboxylic acid represents a valuable, albeit under-explored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its chemical identity, predicted properties, and plausible synthetic routes. The insights into its potential applications, drawn from the rich chemistry of related pyridine carboxylic acids, should serve as a catalyst for further research and development efforts aimed at unlocking the therapeutic promise of this compound. As with any novel compound, thorough experimental validation of the predicted properties and biological activities is a crucial next step.

References

-

PubChem. 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[7][8]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. Available from: [Link]

-

PrepChem.com. Synthesis of pyridine-2-carboxylic acid. Available from: [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

-

Meghrazi Ahadi, E., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. Available from: [Link]

- Google Patents. The synthetic method of 2-pyridine carboxylic acid.

-

PubChem. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Available from: [Link]

-

Journal of Organic Chemistry. Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. Available from: [Link]

-

Al-Ostoot, F.H., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available from: [Link]

-

ChemSynthesis. 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. Available from: [Link]

-

RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]

-

Al-Ostoot, F.H., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available from: [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available from: [Link]

- Google Patents. Process for producing pyridine carboxylic acids.

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. Available from: [Link]

-

Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available from: [Link]

-

Mitchell, W.L., et al. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed. Available from: [Link]

-

Matrix Fine Chemicals. PYRIDINE-2,3-DICARBOXYLIC ACID. Available from: [Link]

-

PubChemLite. 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid. Available from: [Link]

-

PubChem. 3-ethoxy-2H-pyridine-3-carboxylic acid. Available from: [Link]

-

ChemBK. 2-ethoxycarbonylpyridine-3-carboxylic acid. Available from: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[1,3]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide | C19H19F3N4O3 | CID 71305034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

The Ascendant Scaffold: A Technical Guide to 3-Ethoxypyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Foreword: The Quest for Novelty in Drug Design

In the relentless pursuit of therapeutic innovation, the discovery and exploration of novel molecular scaffolds are paramount. These core structures serve as the foundation upon which new generations of drugs are built, offering unique three-dimensional arrangements of atoms that can interact with biological targets in previously unexploited ways. This guide delves into the burgeoning potential of one such scaffold: 3-Ethoxypyridine-2-carboxylic acid . While the broader class of pyridine carboxylic acids has long been a staple in medicinal chemistry, the specific substitution pattern of this molecule presents a compelling and underexplored opportunity for the development of targeted and effective therapeutics.[1] This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, derivatization, and potential applications of this promising scaffold.

The Strategic Advantage of the 3-Ethoxypyridine-2-carboxylic Acid Core

The unique arrangement of functional groups in 3-Ethoxypyridine-2-carboxylic acid provides a distinct set of advantages for medicinal chemists. The pyridine ring, a well-established pharmacophore, imparts favorable pharmacokinetic properties and offers multiple points for synthetic modification.[1] The carboxylic acid at the 2-position serves as a crucial anchor for target engagement, capable of forming strong ionic and hydrogen bond interactions. The ethoxy group at the 3-position is the key to this scaffold's novelty. It introduces a degree of lipophilicity, potentially enhancing membrane permeability, while also acting as a steric and electronic modulator of the adjacent carboxylic acid, thereby influencing its pKa and binding characteristics. This trifecta of a heteroaromatic ring, a key binding group, and a modulating alkoxy substituent creates a versatile platform for the design of potent and selective enzyme inhibitors and receptor modulators.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 3-Ethoxypyridine-2-carboxylic acid is a multi-step process that begins with the commercially available 3-hydroxypicolinic acid. The following protocol details a reliable and scalable route to the target scaffold.

Experimental Protocol: Synthesis of 3-Ethoxypyridine-2-carboxylic acid

Step 1: Esterification of 3-Hydroxypicolinic Acid

-

Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent unwanted side reactions during the subsequent O-alkylation step.

-

Procedure:

-

Suspend 3-hydroxypicolinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and concentrate under reduced pressure to remove the methanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-hydroxypicolinate.

-

Step 2: O-Ethylation of Methyl 3-Hydroxypicolinate (Williamson Ether Synthesis)

-

Rationale: The Williamson ether synthesis is a classic and efficient method for the formation of ethers from an alkoxide and an alkyl halide.[2][3][4][5] In this step, the phenolic hydroxyl group is converted to its ethoxy counterpart.

-

Procedure:

-

Dissolve methyl 3-hydroxypicolinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add ethyl iodide (1.2 eq) and heat the reaction mixture to 60-70 °C.

-

Monitor the reaction by TLC. Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-ethoxypicolinate.

-

Step 3: Saponification to 3-Ethoxypyridine-2-carboxylic acid

-

Rationale: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Procedure:

-

Dissolve methyl 3-ethoxypicolinate (1.0 eq) in a mixture of methanol (5 volumes) and water (5 volumes).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the ester is fully consumed (typically 1-2 hours).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Acidify the aqueous residue to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-Ethoxypyridine-2-carboxylic acid as a solid.

-

Caption: Synthetic route to 3-Ethoxypyridine-2-carboxylic acid.

Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The 3-Ethoxypyridine-2-carboxylic acid scaffold offers two primary points for diversification: the carboxylic acid and the pyridine ring.

Amide Bond Formation at the 2-Position

The carboxylic acid is readily converted to a wide array of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of diverse substituents to probe the binding pocket of a target protein.

Caption: General scheme for amide derivatization.

SAR Insights:

-

Small, polar amines: May enhance solubility and allow for hydrogen bonding with the target.

-

Bulky, lipophilic amines: Can be used to probe hydrophobic pockets within the active site.

-

Chiral amines: Introduce stereocenters that can lead to enantioselective binding.

Substitution on the Pyridine Ring

While the core scaffold is the primary focus, further modifications to the pyridine ring (e.g., at the 4, 5, or 6-positions) can be explored to fine-tune electronic properties and vectorially orient substituents towards specific regions of a binding site. This typically requires starting from a more functionalized pyridine precursor.

Potential Therapeutic Applications and Target Classes

Based on the broader activity of picolinic acid derivatives, the 3-Ethoxypyridine-2-carboxylic acid scaffold is anticipated to be a promising starting point for the development of inhibitors for a variety of enzyme classes.

Table 1: Potential Enzyme Targets for 3-Ethoxypyridine-2-carboxylic Acid Derivatives

| Enzyme Class | Rationale for Targeting | Key Interaction Motif |

| Metallo-β-lactamases | The carboxylic acid can chelate the active site zinc ions, a known mechanism for inhibitors of this class of antibiotic resistance enzymes.[4] | Carboxylate-Zinc chelation |

| Dopamine β-monooxygenase | Picolinic acids are known inhibitors of this enzyme, which is a target for antihypertensive drugs.[2] | Carboxylate interaction with the copper center |

| Botulinum Neurotoxin Light Chain | Substituted picolinic acids have been identified as inhibitors of this toxin, binding to an exosite.[3][5] | Carboxylate and hydrophobic interactions |

Case Study: Hypothetical Development of a Novel Kinase Inhibitor

To illustrate the potential of this scaffold, let us consider a hypothetical drug discovery campaign targeting a novel protein kinase.

Workflow:

-

Scaffold Synthesis: Synthesize 3-Ethoxypyridine-2-carboxylic acid as described in Section 2.

-

Library Synthesis: Generate a diverse library of amide derivatives by coupling the core scaffold with a collection of primary and secondary amines.

-

High-Throughput Screening (HTS): Screen the library against the target kinase to identify initial hits.

-

Hit-to-Lead Optimization: For the most promising hits, perform iterative rounds of chemical synthesis to explore the SAR. This would involve modifying the amide substituent and potentially exploring substitutions on the pyridine ring.

-

In Vitro and In Vivo Profiling: Characterize the lead compounds for their potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models.

Caption: A typical drug discovery workflow utilizing the scaffold.

Conclusion and Future Directions

The 3-Ethoxypyridine-2-carboxylic acid scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. Its straightforward synthesis, coupled with the versatility of its functional groups for derivatization, makes it an attractive starting point for medicinal chemistry campaigns. Future work should focus on the synthesis and screening of diverse libraries based on this core to identify novel inhibitors for a range of biological targets. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

-

Mavromoustakos, T., et al. (n.d.). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed. Available at: [Link]

-

Bremer, P. T., et al. (2016). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. Chemical Communications, 52(84), 12521–12524. Available at: [Link]

-

Liénard, B. M. R., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 3(10), 738–751. Available at: [Link]

-

Bremer, P. T., et al. (2016). Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain. PubMed, 52(84), 12521-12524. Available at: [Link]

-

Ali, M. A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1431–1473. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for 3-Ethoxypyridine-2-carboxylic acid: A Technical Guide

Introduction: The Imperative of Early ADMET Profiling in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the critical properties that determine a drug's disposition and safety within the body. Historically, the assessment of these properties was confined to late-stage preclinical and clinical development, leading to costly failures. The modern drug discovery paradigm, however, emphasizes a "fail early, fail cheap" approach, integrating ADMET profiling at the earliest stages of research.[1][2]

In silico ADMET prediction has emerged as an indispensable tool in this early assessment, offering a rapid and cost-effective means to evaluate and prioritize compounds long before they are synthesized.[1][3][4] By leveraging computational models, researchers can identify potential liabilities, guide medicinal chemistry efforts toward molecules with more favorable ADMET characteristics, and ultimately increase the probability of clinical success.[5][6] This technical guide provides an in-depth, practical walkthrough of the in silico ADMET prediction process for a novel compound, "3-Ethoxypyridine-2-carboxylic acid." As a Senior Application Scientist, the following narrative synthesizes theoretical knowledge with actionable, field-proven insights to provide a robust framework for researchers, scientists, and drug development professionals.

Compound of Interest: 3-Ethoxypyridine-2-carboxylic acid

Before delving into ADMET predictions, a fundamental understanding of the molecule's physicochemical properties is essential. These properties are the primary inputs for many predictive models and offer initial clues about the compound's potential behavior.

Structure:

Physicochemical Properties (Predicted):

| Property | Predicted Value | Significance in ADMET |

| Molecular Weight | 167.16 g/mol | Influences diffusion and overall size for transport.[7][8][9] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | A measure of lipophilicity, impacting membrane permeability and solubility.[2][10] |

| Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability.[7][8][9] |

| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets.[7][8][9] |

| Polar Surface Area (PSA) | 62.3 Ų | Impacts membrane permeability, particularly the blood-brain barrier. |

Note: These values are estimations derived from computational tools and may vary slightly between different prediction software.

Part 1: Absorption - The Gateway to Systemic Circulation

Oral bioavailability is a critical attribute for many drugs. A key initial assessment of this is through Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a compound and its likelihood of being orally absorbed.[7][8][9][11]

Lipinski's Rule of Five Analysis for 3-Ethoxypyridine-2-carboxylic acid:

| Rule | Guideline | 3-Ethoxypyridine-2-carboxylic acid | Compliance |

| Molecular Weight | ≤ 500 Da | 167.16 Da | Yes |

| LogP | ≤ 5 | ~1.5 - 2.0 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |

Interpretation: 3-Ethoxypyridine-2-carboxylic acid fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. It is a relatively small and moderately lipophilic molecule.

Experimental Workflow for In Silico Absorption Prediction:

The following diagram illustrates a typical workflow for predicting intestinal absorption:

Caption: Workflow for in silico prediction of intestinal absorption.

Part 2: Distribution - Reaching the Target

Once absorbed, a drug's distribution throughout the body is governed by its ability to cross biological membranes and its affinity for plasma proteins.

Blood-Brain Barrier (BBB) Permeability

For drugs targeting the central nervous system (CNS), crossing the BBB is essential. Conversely, for non-CNS drugs, BBB penetration is an undesirable off-target effect. In silico models for BBB permeability often utilize physicochemical properties and molecular fingerprints.[12][13][14][15][16]

Predicted BBB Permeability for 3-Ethoxypyridine-2-carboxylic acid:

Based on its physicochemical properties (relatively low molecular weight and moderate PSA), it is plausible that 3-Ethoxypyridine-2-carboxylic acid may have some ability to cross the BBB. However, the presence of a carboxylic acid group, which will be ionized at physiological pH, will significantly hinder passive diffusion across the BBB. Many predictive models would likely classify it as a non-penetrant.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in the bloodstream. Only the unbound fraction is pharmacologically active and available to distribute into tissues.[17][18][19][20][21]

Predicted Plasma Protein Binding for 3-Ethoxypyridine-2-carboxylic acid:

Quantitative Structure-Activity Relationship (QSAR) models are commonly employed to predict PPB.[17][19] These models are built on large datasets of experimentally determined PPB values and use molecular descriptors to make predictions. For 3-Ethoxypyridine-2-carboxylic acid, with its moderate lipophilicity, a moderate level of plasma protein binding would be anticipated.

Step-by-Step Protocol for In Silico PPB Prediction:

-

Obtain Compound Structure: Represent 3-Ethoxypyridine-2-carboxylic acid in a machine-readable format (e.g., SMILES).

-

Calculate Molecular Descriptors: Utilize computational chemistry software to calculate a wide range of descriptors, including topological, electronic, and physicochemical properties.

-

Apply a Validated QSAR Model: Input the calculated descriptors into a pre-existing and validated QSAR model for PPB. These models are often available in commercial or open-source ADMET prediction platforms.[22][23][24][25]

-

Analyze the Prediction: The model will output a predicted percentage of plasma protein binding.

-

Assess Applicability Domain: It is crucial to ensure that the compound of interest falls within the applicability domain of the QSAR model to have confidence in the prediction.

Part 3: Metabolism - The Body's Chemical Factory

Drug metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.[26][27] In silico models can predict which CYP isoforms are likely to metabolize a compound and the potential sites of metabolism.[28][29][30]

Predicted Metabolism of 3-Ethoxypyridine-2-carboxylic acid:

The ethoxy group and the pyridine ring are potential sites for metabolism. The most likely metabolic pathways would be O-dealkylation of the ethoxy group and oxidation of the pyridine ring. In silico models can predict the likelihood of metabolism by major CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9. Given its structure, it is likely to be a substrate for one or more of these enzymes.

Logical Relationship in CYP450 Metabolism Prediction:

Caption: Logical flow for predicting cytochrome P450 metabolism.

Part 4: Excretion - Clearing the System

While dedicated in silico models for predicting the precise route and rate of excretion are less common and often integrated with metabolism and distribution predictions, physicochemical properties can provide valuable insights. The presence of the carboxylic acid group in 3-Ethoxypyridine-2-carboxylic acid suggests that renal excretion may play a significant role, particularly for the parent compound and any polar metabolites.

Part 5: Toxicity - The Safety Profile

Early identification of potential toxicity is a cornerstone of modern drug discovery. Several key toxicological endpoints can be predicted using in silico methods.

hERG Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias.[31][32][33][34][35] In silico models are widely used to flag potential hERG inhibitors early in the discovery process.

Predicted hERG Liability for 3-Ethoxypyridine-2-carboxylic acid:

While a definitive prediction requires a validated model, some general structural alerts for hERG inhibition include a basic nitrogen atom and high lipophilicity. 3-Ethoxypyridine-2-carboxylic acid has a basic nitrogen in the pyridine ring, but its relatively low lipophilicity may mitigate the risk of significant hERG inhibition. A dedicated hERG prediction model would provide a more quantitative assessment.

Ames Mutagenicity

The Ames test is a widely used method to assess a compound's mutagenic potential.[36][37] In silico models can identify structural alerts associated with mutagenicity.[38][39][40]

Predicted Ames Mutagenicity for 3-Ethoxypyridine-2-carboxylic acid:

The structure of 3-Ethoxypyridine-2-carboxylic acid does not contain obvious structural alerts for mutagenicity, such as aromatic nitro groups or alkylating agents. Therefore, it is predicted to be non-mutagenic in the Ames test.

Experimental Workflow for In Silico Toxicity Prediction:

Caption: Workflow for in silico prediction of key toxicity endpoints.

Summary of Predicted ADMET Properties for 3-Ethoxypyridine-2-carboxylic acid

| ADMET Property | Prediction | Rationale/Comments |

| Absorption | ||

| Oral Bioavailability | Likely Good | Complies with Lipinski's Rule of Five. |

| Distribution | ||

| BBB Permeability | Low | The ionized carboxylic acid group limits passive diffusion. |

| Plasma Protein Binding | Moderate | Based on moderate lipophilicity. |

| Metabolism | ||

| CYP450 Substrate | Likely | Potential for O-dealkylation and aromatic oxidation. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Relatively low lipophilicity. |

| Ames Mutagenicity | Negative | No obvious structural alerts for mutagenicity. |

Conclusion: Integrating In Silico Predictions into Drug Discovery

The in silico ADMET profile of 3-Ethoxypyridine-2-carboxylic acid suggests that it is a promising starting point for a drug discovery program. Its predicted good oral absorption and low toxicity risk are favorable characteristics. The potential for moderate plasma protein binding and metabolism by CYP enzymes are manageable properties that can be further investigated and optimized through medicinal chemistry efforts.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation. Instead, they serve as a powerful filtering and prioritization tool, enabling researchers to focus their resources on compounds with the highest likelihood of success. By embracing a holistic and iterative approach that combines in silico predictions, in vitro assays, and in vivo studies, drug discovery teams can navigate the complexities of ADMET with greater confidence and efficiency.

References

-

Lipinski's rule of five. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Lipinski's rule of five. (2023, October 29). In Wikipedia. Retrieved from [Link]

-

Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. (2025, March 27). PMC. Retrieved from [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]

-

In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models. (2018, March 20). PubMed. Retrieved from [Link]

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PubMed Central. Retrieved from [Link]

-

DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022, May 2). Frontiers. Retrieved from [Link]

-

In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (2021, April 13). MDPI. Retrieved from [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

-

Benchmark Data Set for in Silico Prediction of Ames Mutagenicity. (n.d.). ACS Publications. Retrieved from [Link]

-

New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. (n.d.). PMC. Retrieved from [Link]

-

In silico Prediction of Chemical Ames Mutagenicity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. (n.d.). Frontiers. Retrieved from [Link]

-

In silico Prediction of Drug Metabolism by P450. (n.d.). Bentham Science. Retrieved from [Link]

-

In silico prediction of Ames mutagenicity based on molecular descriptors. (n.d.). ResearchGate. Retrieved from [Link]

-

In Silico Prediction of hERG Inhibition. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

In silico prediction of hERG inhibition. (n.d.). PubMed. Retrieved from [Link]

-

High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (n.d.). MDPI. Retrieved from [Link]

-

Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]

-

Benchmark data set for in silico prediction of Ames mutagenicity. (n.d.). PubMed. Retrieved from [Link]

-

Full article: In Silico Prediction of hERG Inhibition. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Machine Learning for In Silico ADMET Prediction. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Lipinski's rule of five. (n.d.). Moodle@Units. Retrieved from [Link]

-

Prediction of blood‐brain barrier permeability using machine learning approaches based on various molecular representation. (n.d.). Semantic Scholar. Retrieved from [Link]

-

In silico Prediction of Chemical Ames Mutagenicity. (2012, October 2). ACS Publications. Retrieved from [Link]

-

In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. (n.d.). MDPI. Retrieved from [Link]

-

In Silico Prediction Tools for Cytochrome P450 Isoform Specificity: A Comprehensive Review and Model Evaluation. (2024, April 12). Sciforum. Retrieved from [Link]

-

Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (2023, July 31). PubMed. Retrieved from [Link]

-

Deep Learning for Blood-Brain Barrier Permeability Prediction. (2025, July 24). arXiv. Retrieved from [Link]

-

A novel strategy for prediction of human plasma protein binding using machine learning techniques. (2020, February 3). Simulations Plus. Retrieved from [Link]

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

In silico ADME in drug design – enhancing the impact. (2018, March 25). ADMET and DMPK. Retrieved from [Link]

-

Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. (n.d.). ACS Publications. Retrieved from [Link]

-

In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]

-

The state-of-the-art machine learning model for Plasma Protein Binding Prediction: computational modeling with OCHEM and experimental validation. (2024, July 16). bioRxiv. Retrieved from [Link]

-

ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]

-

In silico prediction models for plasma protein binding. (n.d.). ResearchGate. Retrieved from [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024, December 26). NIH. Retrieved from [Link]

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025, October 6). Briefings in Bioinformatics. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab. Retrieved from [Link]

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]

- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 5. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 12. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]

- 14. New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prediction of blood‐brain barrier permeability using machine learning approaches based on various molecular representation | Semantic Scholar [semanticscholar.org]

- 16. [2507.18557] Deep Learning for Blood-Brain Barrier Permeability Prediction [arxiv.org]

- 17. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 23. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. ADMETlab 2.0 [admetmesh.scbdd.com]

- 26. sciforum.net [sciforum.net]

- 27. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. eurekaselect.com [eurekaselect.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]

- 32. tandfonline.com [tandfonline.com]

- 33. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]